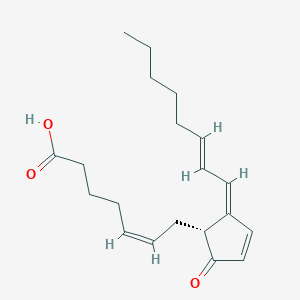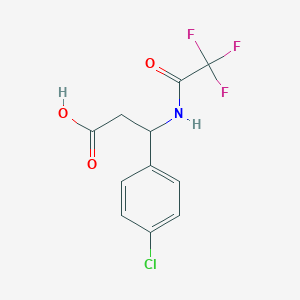
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to our compound of interest has been demonstrated through various chemical reactions, highlighting the versatility and complexity in designing such molecules. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and evaluated as an insect growth regulator, showcasing the compound's potential in biological applications (Devi & Awasthi, 2022). Another example includes the trifluoroacetic acid-catalyzed synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides via Dakin–West reaction, indicating the compound's role in facilitating complex synthetic pathways (Tian et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. These analyses provide crucial insights into the molecular geometry, electron distribution, and overall stability of the compound, facilitating the understanding of its reactivity and properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is illustrated through their participation in various chemical reactions, leading to the formation of novel derivatives with potential biological activities. This reactivity is crucial for the development of new pharmaceuticals and agrochemicals (Abbenante et al., 1997).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a vital role in determining the compound's suitability for different applications. Studies focusing on these aspects help in tailoring the compound's characteristics for specific uses (Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are fundamental in understanding the compound's behavior in biological systems and its potential as a building block in organic synthesis. Investigations into these properties are crucial for harnessing the compound's full potential (Johnson et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives have been explored in the synthesis of pharmacologically relevant compounds. For instance, trifluoroacetamide analogues of siastatin B, including a compound with a structure closely related to 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, have been synthesized and shown to possess inhibitory activity against beta-glucuronidase. These compounds have also demonstrated significant inhibition of experimental pulmonary metastasis in highly metastatic melanoma B16, suggesting potential applications in cancer research and therapy (Nishimura et al., 1994).
Analytical Chemistry and Environmental Studies
In analytical chemistry and environmental studies, derivatives of 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, such as chlorophenoxy acid herbicides, have been analyzed in various matrices. For example, capillary liquid chromatography methods have been developed for the determination of chlorophenoxy acids and their esters in apple juice and human urine samples, highlighting the compound's relevance in food safety and human health monitoring (Rosales-Conrado et al., 2005; Rosales-Conrado et al., 2008).
Synthesis of Heterocyclic Compounds
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is also involved in the synthesis of heterocyclic compounds. For instance, reactions involving similar chlorophenyl-containing compounds have led to the creation of various heterocyclic structures, such as pyridin-4-ones and pyran-4-ones, which are of interest in medicinal chemistry and organic synthesis (Abdel-Khalik et al., 2004; Krivokolysko et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARISYMQSVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382408 |
Source


|
| Record name | 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
CAS RN |
117291-25-5 |
Source


|
| Record name | 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

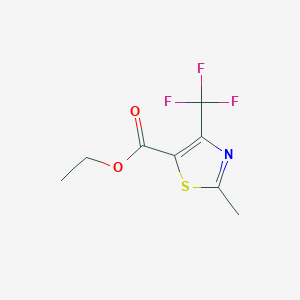
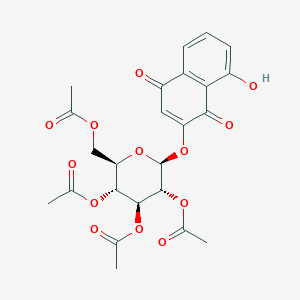

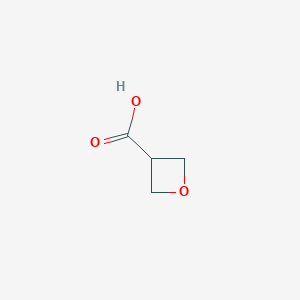
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

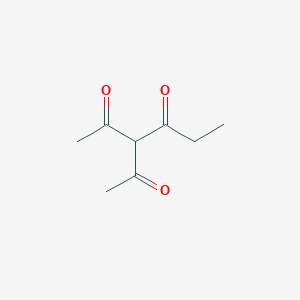

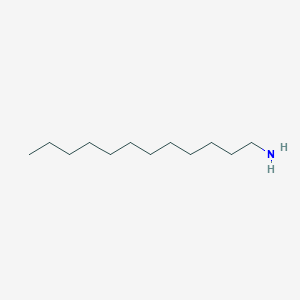



![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
